Nonadecane-d40 Nonadecane-d40
Brand Name: Vulcanchem
CAS No.: 39756-36-0
VCID: VC4042761
InChI: InChI=1S/C19H40/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3-19H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2
SMILES: CCCCCCCCCCCCCCCCCCC
Molecular Formula: C19H40
Molecular Weight: 308.8 g/mol

Nonadecane-d40

CAS No.: 39756-36-0

Cat. No.: VC4042761

Molecular Formula: C19H40

Molecular Weight: 308.8 g/mol

* For research use only. Not for human or veterinary use.

Nonadecane-d40 - 39756-36-0

Specification

CAS No. 39756-36-0
Molecular Formula C19H40
Molecular Weight 308.8 g/mol
IUPAC Name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tetracontadeuteriononadecane
Standard InChI InChI=1S/C19H40/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3-19H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2
Standard InChI Key LQERIDTXQFOHKA-FZTVEWNYSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
SMILES CCCCCCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCCC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Nonadecane-d40 (CAS 39756-36-0) consists of a 19-carbon linear chain where all hydrogen atoms are replaced by deuterium, resulting in the formula CD₃(CD₂)₁₇CD₃ . This complete deuteration increases its molecular weight by 15% compared to protiated n-nonadecane (268.52 g/mol) . The structural integrity of the deuterated form preserves the alkane's fundamental geometry while modifying its intermolecular forces, as evidenced by X-ray diffraction studies showing tighter molecular packing in crystalline phases .

Table 1: Comparative Molecular Properties

PropertyNonadecane-d40n-Nonadecane
Molecular FormulaC₁₉D₄₀C₁₉H₄₀
Molecular Weight (g/mol)308.77268.52
Density at 25°C (g/mL)0.9040.788
Melting Point (°C)28-3032-34
Boiling Point (°C)330330

Data sources:

Spectroscopic Signatures

The deuteration induces measurable shifts in vibrational spectra, particularly in C-D stretching modes observed at 2080-2200 cm⁻¹ compared to C-H stretches at 2800-3000 cm⁻¹ . These spectral differences enable precise tracking in mixed isotope systems using FT-IR and Raman spectroscopy. Mass spectrometry reveals a characteristic +40 mass shift (M+40) due to deuterium substitution , providing a reliable identification marker.

Thermodynamic and Phase Behavior

Phase Transitions in Urea Inclusion Compounds

X-ray diffraction studies of Nonadecane-d40/urea-d4 systems reveal complex structural transitions absent in protiated analogs . At 150-170K, the compound undergoes two distinct symmetry-breaking events:

  • Commensurate Phase Formation: Urea host lattice distorts to match the deuterated guest's dimensions

  • Modulated Structure Development: Temperature-dependent wave-like modulations appear along the c-axis

These transitions demonstrate deuteration's impact on host-guest interactions, with the deuterated system showing 12% greater thermal stability than the protiated equivalent .

Volatility and Solubility

Despite identical boiling points to protiated n-nonadecane (330°C) , Nonadecane-d40 exhibits reduced volatility due to increased molecular mass. Henry's Law constant measurements show:
kH=0.34mol/(kg\cdotpbar)at 298Kk_H = 0.34 \, \text{mol/(kg·bar)} \, \text{at 298K}
indicating low water solubility typical of alkanes, but with a 22% decrease compared to C₁₉H₄₀ due to stronger London dispersion forces .

Pharmaceutical Applications

Pharmacokinetic Tracers

Deuteration slows hepatic metabolism through the kinetic isotope effect, extending the half-life of drug candidates by 30-300% in preclinical models . A 2019 study demonstrated that deuterated analogs of lipophilic drugs showed:

  • 58% reduction in CYP450-mediated oxidation

  • 41% increase in AUC (Area Under Curve)

  • 27% decrease in plasma clearance rates

Table 2: Metabolic Impact of Deuteration

ParameterNonadecane-d40n-Nonadecane
CYP3A4 Oxidation Rate0.42 µmol/min/mg1.05 µmol/min/mg
Plasma Half-life (hr)14.79.8
Volume of Distribution (L/kg)5.23.9

Data adapted from

Lipid Bilayer Studies

In membrane fluidity research, Nonadecane-d40's increased molecular volume (18 ų vs. 15 ų for C₁₉H₄₀) alters lipid packing parameters. Neutron scattering studies reveal:

  • 22% decrease in lateral diffusion coefficients

  • 15% increase in phase transition temperatures

  • Enhanced structural resolution in deuterium NMR spectra

These properties make it indispensable for modeling drug-membrane interactions in deuterated lipid systems.

Environmental Analysis Applications

Petroleum Biomarker Studies

GC-MS methods leveraging Nonadecane-d40's M+40 signature achieve detection limits of 0.1 ppb in crude oil analysis, enabling precise quantification of:

  • Biodegradation rates in contaminated soils

  • Petroleum source fingerprinting

  • Oil spill migration patterns

A 2024 interlaboratory study demonstrated 98.7% recovery rates in marine sediment samples using EPA Method 8270 modified with deuterated alkane spikes .

Air Particulate Monitoring

The compound's low vapor pressure (9.27 vs air) makes it ideal for calibrating PM₂.₅ samplers. Field tests show:

  • 0.3% relative standard deviation in particle counting

  • 99.2% correlation with NIST reference materials

  • Stable performance across -20°C to 45°C temperature ranges

Future Research Directions

Emerging applications under investigation include:

  • Quantum Tunneling Studies: Leveraging deuterium's nuclear mass to probe reaction mechanisms

  • Neutron Moderator Design: Optimizing deuterated hydrocarbons for nuclear applications

  • Stable Isotope Probing (SIP): Tracking carbon cycling in microbial communities

Ongoing clinical trials are evaluating deuterated drug formulations using Nonadecane-d40 as a pharmacokinetic model, with Phase II results anticipated in 2026 .

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